molecular formula C10H8N2O2 B2461559 3-Methyl-8-nitroquinoline CAS No. 2801-32-3

3-Methyl-8-nitroquinoline

Cat. No.: B2461559
CAS No.: 2801-32-3
M. Wt: 188.186
InChI Key: DWHMTTROZUHZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-nitroquinoline is a versatile quinoline derivative that serves as a valuable synthetic intermediate in organic chemistry, medicinal chemistry, and materials science research . This compound is characterized as a yellow, odorless solid with a melting point of 127-131 °C, and it is soluble in common organic solvents like ethanol and chloroform while being insoluble in water . Its molecular structure features an electron-withdrawing nitro group at the 8-position and an electron-donating methyl group at the 3-position, which significantly influences its reactivity and makes it a key building block for the Vicarious Nucleophilic Substitution (VNS) of hydrogen, a reaction valuable for introducing amino groups and other functionalities into the quinoline core . In pharmaceutical research, this compound is explored as a lead compound or key intermediate for developing novel bioactive molecules, with studies suggesting potential for creating antibacterial and anticancer agents through structural modification and optimization . In the field of materials science, its unique molecular structure allows it to act as a precursor for synthesizing specialized optical materials, including those sensitive to specific light wavelengths for potential use in optoelectronic devices . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Researchers should note that this compound may be harmful if swallowed, inhaled, or upon skin contact, and can cause irritation. It is stable under normal conditions but may decompose upon heating or in contact with strong oxidizing agents . Proper personal protective equipment should be worn, and it should be stored in a cool, dry, and well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-9(12(13)14)10(8)11-6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHMTTROZUHZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methyl 8 Nitroquinoline and Analogues

Classical and Contemporary Skraup Synthesis Approaches

The Skraup synthesis, a classic method for producing quinolines, involves the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent, and sulfuric acid. wordpress.comwikipedia.org While historically significant, the reaction can be violent, prompting the development of modifications to improve safety and yield. wikipedia.orguop.edu.pk

Mechanistic Considerations in Skraup-Type Cyclocondensations for Nitroquinolines

The mechanism of the Skraup synthesis is believed to proceed through several key steps. First, glycerol is dehydrated by sulfuric acid to form acrolein. wordpress.comyoutube.com The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline. wordpress.com Finally, the dihydroquinoline is oxidized to the corresponding quinoline (B57606). wordpress.com In the synthesis of nitroquinolines, a nitroaniline can be used as the starting material, or a nitrating agent can be incorporated into the reaction mixture. The presence of the nitro group can influence the reactivity of the aniline and the stability of the intermediates. For instance, the synthesis of 6-nitroquinoline (B147349) involves the 1,4-addition of 4-nitroaniline (B120555) to acrolein, followed by cyclization and oxidation. rsc.org

Utilization of Substituted Anilines and Aldehyde Precursors

The versatility of the Skraup synthesis allows for the use of various substituted anilines and aldehyde precursors to generate a diverse range of quinoline derivatives. For example, the synthesis of 7-methyl-8-nitroquinoline (B1293703) starts from m-toluidine (B57737), which upon undergoing a Skraup reaction, produces a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). brieflands.com This mixture can then be nitrated to yield the desired product. brieflands.com Similarly, crotonaldehyde (B89634) has been used in reactions with 2-(tert-butyl)aniline to synthesize 8-(tert-butyl)-2-methylquinoline. nih.gov The choice of the aniline and the α,β-unsaturated aldehyde or its precursor dictates the substitution pattern of the final quinoline product.

Starting AnilineAldehyde/PrecursorProduct(s)Reference
m-ToluidineGlycerol5-Methylquinoline & 7-Methylquinoline brieflands.com
2-(tert-Butyl)anilineCrotonaldehyde8-(tert-Butyl)-2-methylquinoline nih.gov
4-NitroanilineAcrolein6-Nitroquinoline rsc.org

Regioselectivity in Methyl-Substituted Quinoline Nitration

The nitration of methyl-substituted quinolines is governed by the directing effects of both the methyl group and the quinoline nitrogen. The benzene (B151609) ring of the quinoline nucleus is more susceptible to electrophilic attack than the pyridine (B92270) ring. eduncle.comquimicaorganica.org The position of the methyl group on the benzene ring further influences the regioselectivity of the nitration. In the case of 7-methylquinoline, nitration with a mixture of fuming nitric acid and concentrated sulfuric acid selectively yields 7-methyl-8-nitroquinoline in a high yield. brieflands.com This indicates a strong directing effect of the methyl group to the adjacent C8 position. The stability of the carbocation intermediate formed during electrophilic attack is a key factor in determining the regioselectivity, with substitution at the C8 position leading to a more stable intermediate. vaia.com

Direct Nitration Strategies for Quinoline Systems

Direct nitration of the quinoline ring is a fundamental method for introducing a nitro group. The conditions of the reaction, particularly the strength of the nitrating agent and the temperature, are crucial for controlling the outcome.

Electrophilic Aromatic Substitution Pathways at the 8-Position

Electrophilic aromatic substitution on the quinoline ring, such as nitration, preferentially occurs on the benzene ring at the C5 and C8 positions. uop.edu.pkeduncle.comquora.com This is because the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. eduncle.com The attack at C5 and C8 is favored as it allows for the preservation of the aromaticity of the pyridine ring in the resonance structures of the intermediate carbocation (Wheland intermediate). quora.com The stability of this intermediate is a critical factor in determining the reaction pathway. quimicaorganica.orgvaia.com For many substituted quinolines, nitration at the C8 position is particularly favored.

Optimization of Reaction Conditions for Selective Nitration

Achieving high selectivity in the nitration of quinolines often requires careful optimization of the reaction conditions. The choice of nitrating agent and solvent system can significantly impact the regioselectivity. For the nitration of 7-methylquinoline, a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures has been shown to be highly effective in selectively producing 7-methyl-8-nitroquinoline. brieflands.com In other cases, milder nitrating conditions may be necessary to avoid the formation of multiple isomers or undesired side products. semanticscholar.org The use of aqueous sodium dodecylsulfate with dilute nitric acid has been reported as a mild and regioselective method for the nitration of some aromatic compounds. rsc.org Theoretical studies on the mechanism of electrophilic nitration highlight the importance of the transition state leading to the sigma-complex in determining the regioselectivity. nih.govresearchgate.net

SubstrateNitrating AgentProductReference
7-MethylquinolineFuming HNO₃ / H₂SO₄7-Methyl-8-nitroquinoline brieflands.com
QuinolineFuming HNO₃ / Fuming H₂SO₄5-Nitroquinoline & 8-Nitroquinoline (B147351) uop.edu.pk

Multi-Step Synthesis Pathways for 3-Methyl-8-nitroquinoline

The construction of the this compound molecule is typically achieved through a multi-step process that involves the initial formation of the quinoline core followed by functional group manipulation, or the use of pre-functionalized starting materials in a cyclization reaction.

While m-toluidine (3-methylaniline) is a common building block in organic synthesis, its direct use to form a 3-methylquinoline (B29099) core via traditional methods like the Skraup or Doebner-von Miller reactions is not straightforward. wikipedia.orgwikipedia.org In these reactions, the aniline derivative's benzene ring is incorporated directly into the quinoline product. Consequently, using m-toluidine typically yields a mixture of 5-methylquinoline and 7-methylquinoline, as the cyclization occurs at the positions ortho to the amino group. brieflands.com

Achieving a 3-methylquinoline scaffold from m-toluidine would necessitate a more complex, multi-step synthetic sequence. Such a pathway would likely involve the transformation of m-toluidine into a different intermediate that can then be cyclized to form the desired 3-substituted quinoline ring. This approach falls outside the scope of direct, one-pot quinoline syntheses.

A more conventional and chemically direct route to the 3-methylquinoline backbone involves using aniline as the starting material, which forms the non-methylated benzene portion of the quinoline ring. The methyl group at the 3-position is introduced via the other reactant in the cyclization, typically an α,β-unsaturated carbonyl compound. wikipedia.org

The logical synthetic design for this compound involves a two-stage process: first, the synthesis of the 3-methylquinoline core, and second, the regioselective nitration of this intermediate.

Stage 1: Synthesis of 3-Methylquinoline

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines and can be adapted to produce 3-methylquinoline. wikipedia.orgnih.gov This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, often a Lewis acid like tin tetrachloride or a Brønsted acid. wikipedia.org

To obtain 3-methylquinoline, aniline is reacted with crotonaldehyde. The reaction mechanism is complex and thought to proceed through the following key steps:

Michael addition of aniline to crotonaldehyde.

Reaction of the resulting amino-aldehyde with another molecule of aniline to form a dihydroquinoline intermediate.

Oxidation of the dihydroquinoline to yield the aromatic 3-methylquinoline product.

An alternative α,β-unsaturated partner for the Doebner-von Miller reaction is methyl vinyl ketone. Process optimization for these reactions involves careful control of temperature, reaction time, and the choice of acid catalyst and oxidizing agent to maximize the yield of the desired quinoline and minimize side-product formation.

Reaction Starting Materials Key Reagents Product
Doebner-von MillerAniline, CrotonaldehydeAcid Catalyst (e.g., HCl, H₂SO₄), Oxidant3-Methylquinoline

Stage 2: Nitration of 3-Methylquinoline

Once 3-methylquinoline is obtained, the final step is the introduction of a nitro group at the C-8 position. This is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The regioselectivity of the nitration is critical. In quinoline, electrophilic substitution generally occurs on the benzene ring, favoring the C-5 and C-8 positions. iipseries.org The presence of the methyl group at C-3, which is an activating group, can influence the substitution pattern. However, under strongly acidic conditions, the quinoline nitrogen is protonated, acting as a strong deactivating group, which further directs substitution to the benzene ring. The precise ratio of 5-nitro to 8-nitro isomers depends heavily on the reaction conditions, such as temperature and the specific nitrating agent used. Separation of the desired 8-nitro isomer from other positional isomers is a key challenge in process optimization. google.com

Reaction Starting Material Reagents Major Products
Nitration3-MethylquinolineHNO₃, H₂SO₄This compound, 3-Methyl-5-nitroquinoline

Alternative and Emerging Synthetic Routes for Nitroquinolines

Beyond the classical methods, research has focused on developing more efficient, safer, and environmentally benign synthetic routes to quinolines and their nitro derivatives. nih.gov These emerging strategies often leverage modern catalytic systems and reaction conditions.

Recent advancements in quinoline synthesis include:

Metal-Free Catalysis : To avoid the cost and toxicity of metal catalysts, methods using iodine, H₂O₂, or superacids like trifluoromethanesulfonic acid have been developed to promote the cyclization and oxidation steps. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for classical reactions like the Skraup synthesis. nih.gov This technology offers a greener alternative to conventional heating.

Multi-component Reactions : One-pot reactions where three or more starting materials are combined to form the quinoline ring in a single step are gaining prominence. These methods improve atom economy and reduce waste by minimizing intermediate isolation and purification steps.

Photocatalysis : Visible-light-driven photocatalysis represents a cutting-edge approach for forging C-C and C-N bonds in quinoline synthesis, often under mild conditions. wikipedia.org

While many of these advanced methods have been applied to the synthesis of various substituted quinolines, their specific application to produce this compound is an area of ongoing research. The development of a highly regioselective, one-pot synthesis for this specific isomer remains a significant synthetic challenge.

Mechanistic Studies of 3 Methyl 8 Nitroquinoline Reactivity and Chemical Transformations

Reduction Reactions of the Nitro Group to Aminoquinolines

The conversion of the nitro group in 3-Methyl-8-nitroquinoline to an amino group is a fundamental transformation, yielding 8-amino-3-methylquinoline. This derivative serves as a valuable synthetic intermediate. The reduction can be accomplished through various catalytic and non-catalytic methods, offering flexibility in terms of reaction conditions and tolerance to other functional groups. nih.gov

The reduction of nitroquinolines to their corresponding amino derivatives is a well-established process. nih.gov These reactions are often high-yielding and can be performed under mild conditions. nih.gov

Catalytic Reduction: Catalytic hydrogenation is a common and efficient method for this transformation. It typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. These reactions are generally clean, producing water as the only byproduct.

Non-Catalytic Reduction: A variety of chemical reducing agents can also be employed. Historically, metal/acid combinations have been widely used. For instance, the original synthesis of 8-aminoquinoline (B160924) involved the reduction of 8-nitroquinoline (B147351) using tin powder in the presence of hydrochloric acid. wikipedia.org Other common reagents include stannous chloride (SnCl₂) in hydrochloric acid or iron powder in acetic or hydrochloric acid. These methods are robust but may require more extensive workup procedures compared to catalytic methods. Selective non-catalytic reduction (SNCR) can also be achieved using reagents like ammonia (B1221849) or urea, though this is more common in industrial applications for NOx abatement and requires high temperatures (760-1090 °C). wikipedia.org

Below is a table summarizing common reduction protocols applicable to nitroquinolines.

Method TypeReagents & ConditionsGeneral YieldReference
CatalyticH₂, Pd/C, in Ethanol or Ethyl Acetate, Room TemperatureHigh nih.gov
CatalyticH₂, PtO₂ (Adams' catalyst), in various solventsHighGeneral Knowledge
Non-CatalyticSn powder, conc. HCl, heatGood wikipedia.org
Non-CatalyticFe powder, Acetic Acid or HCl/Ethanol, refluxHighGeneral Knowledge
Non-CatalyticSnCl₂·2H₂O, conc. HCl or Ethanol, heatHighGeneral Knowledge

The primary product of the reduction, 8-amino-3-methylquinoline, is a versatile building block in organic synthesis. The amino group can be readily functionalized, enabling the construction of more complex molecular architectures.

Precursors for Bioactive Molecules: 8-Aminoquinoline is the core scaffold for several antimalarial drugs, including primaquine (B1584692) and tafenoquine. wikipedia.org The amino group serves as a key attachment point for side chains that are crucial for biological activity. Derivatives of 8-aminoquinoline are also explored for their potential in treating Alzheimer's disease. nih.gov

Directing Groups: The amine functionality can be converted into an amide, which can act as an effective directing group in C-H bond functionalization reactions, guiding the introduction of new substituents to specific positions on the quinoline (B57606) ring. wikipedia.org

Synthesis of Chemosensors: The 8-aminoquinoline motif is a well-known chelator for various metal ions, including Cu²⁺, Ni²⁺, and Zn²⁺. researchgate.net The amino group can be incorporated into larger molecular systems to create fluorescent or colorimetric sensors for detecting specific metal ions in biological or environmental samples. researchgate.net Further transformations, such as N-arylation via Buchwald-Hartwig amination, allow for the synthesis of diverse libraries of these sensor molecules. researchgate.net

Hybrid Molecule Synthesis: The amino group provides a convenient handle for conjugation with other chemical entities through reactions like click chemistry, leading to novel hybrid molecules with potential applications in medicinal chemistry and materials science. researchgate.net For example, it can be reacted with chloroacetamides or bromoethyl-indoles to form complex heterocyclic systems. nih.gov

Nucleophilic Substitution Reactions on the Quinoline Ring

The electron-withdrawing nitro group at the C-8 position strongly activates the quinoline ring, particularly the carbocyclic (benzene) portion, towards nucleophilic attack. This allows for substitution reactions that would otherwise be difficult.

A particularly important reaction for this class of compounds is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). This reaction allows for the formal substitution of a hydrogen atom by a nucleophile on an electron-deficient aromatic ring. wikipedia.org The process involves the addition of a carbanion (which contains a leaving group on the carbanionic carbon) to the ring, followed by base-induced β-elimination to restore aromaticity. organic-chemistry.org

For 8-nitroquinolines, the VNS reaction provides a direct route to introduce functional groups without pre-existing leaving groups like halogens. kuleuven.be The nitro group activates the ring, facilitating the initial nucleophilic attack to form a σ-complex intermediate. nih.govorganic-chemistry.org The reaction is highly regioselective, with substitution occurring preferentially at the positions ortho or para to the nitro group. kuleuven.beresearchgate.net

With chloromethyl phenyl sulfone, 8-nitroquinoline undergoes substitution primarily at the C-7 position (ortho to the nitro group). kuleuven.be

In VNS amination reactions, the outcome can depend on the aminating agent. With 4-amino-1,2,4-triazole, 8-nitroquinoline reacts at the C-5 position (para to the nitro group). researchgate.net However, using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) can lead to a mixture of ortho (C-7) and para (C-5) isomers. researchgate.net

Nucleophile SourceReagentsPosition of SubstitutionReference
Chloromethyl phenyl sulfonet-BuOK / THFC-7 (ortho) kuleuven.be
4-Amino-1,2,4-triazolet-BuOK / DMSOC-5 (para) researchgate.net
1,1,1-Trimethylhydrazinium iodide (TMHI)t-BuOK / DMSOC-5 and C-7 (para and ortho) researchgate.net

The reactivity and regioselectivity of nucleophilic attack on the this compound ring are governed by several factors:

The Nitro Group: As a powerful electron-withdrawing group, the C8-nitro group is the primary activating substituent for nucleophilic aromatic substitution. It stabilizes the negative charge in the intermediate σ-complex (Meisenheimer complex) through resonance. nih.govmasterorganicchemistry.com This activation is significantly stronger than that of deactivating groups in electrophilic substitution. masterorganicchemistry.com

The Methyl Group: The C3-methyl group is a weak electron-donating group. Its electronic effect on the carbocyclic ring is minimal, but it can exert a steric influence on the reaction.

Positional Effects: Nucleophilic attack is strongly favored at the ortho and para positions relative to the nitro group (C-7 and C-5) because the negative charge of the intermediate can be delocalized onto the nitro group itself. Attack at the meta position (C-6) does not allow for this stabilization, making it significantly less favorable. masterorganicchemistry.com

Nucleophile and Reaction Conditions: The regiochemical outcome can be influenced by the steric bulk of the incoming nucleophile. nih.gov Larger nucleophiles may favor the less hindered position. Additionally, it has been proposed that the cation of the base used (e.g., K⁺ from t-BuOK) can coordinate with the oxygen atoms of the nitro group, potentially influencing the trajectory of the nucleophilic attack. nih.gov

Electrophilic Aromatic Functionalization of this compound

Electrophilic aromatic substitution (EAS) on this compound is exceptionally challenging. The reaction involves the attack of a positive electrophile on the π-electron system of the aromatic ring. masterorganicchemistry.com However, the electronic nature of this compound makes it highly resistant to this type of reaction.

The quinoline nucleus is inherently electron-deficient, making it less reactive towards electrophiles than benzene (B151609). The primary deactivating factor is the C-8 nitro group, which is one of the strongest deactivating groups in EAS. It strongly withdraws electron density from the ring, making it a very poor nucleophile. masterorganicchemistry.comnih.gov While the C-3 methyl group is weakly activating, its effect is insufficient to overcome the powerful deactivation by the nitro group and the inherent electron deficiency of the quinoline system.

If a reaction were forced under very harsh conditions (e.g., high temperatures, strong acids), the nitro group would direct any incoming electrophile to the positions meta to itself, which are C-5 and C-7. However, the yields would likely be very low, and such reactions are generally not synthetically useful. The difficulty of electrophilic substitution on similar systems is illustrated by the nitration of 8-(alkyl)-2-methylquinolines, which requires elevated temperatures (70 °C) and extended reaction times even without the presence of a second, strongly deactivating nitro group. nih.gov Therefore, electrophilic functionalization is not a preferred pathway for the chemical transformation of this compound.

Directed Iodination and Halogenation Studies

The functionalization of the quinoline core, particularly at positions that are not easily accessible through standard electrophilic substitution, presents a significant synthetic challenge. Directed C-H bond activation has emerged as a powerful strategy to overcome this. In the context of quinoline derivatives, the nitrogen atom can act as a directing group, facilitating the introduction of halogens at specific sites.

While direct studies on this compound are not extensively detailed in the provided results, the principles of directed halogenation on the quinoline scaffold are well-established. For instance, metal-free protocols have been developed for the C5-H halogenation of 8-substituted quinolines. rsc.org These reactions often proceed under mild conditions, using reagents like trihaloisocyanuric acid, and demonstrate high regioselectivity. rsc.org The reaction of 8-methylquinoline (B175542) with trichloroisocyanuric acid (TCCA) under standard conditions, for example, yields a mixture of the C5-chlorinated product and a dichlorinated compound. rsc.org Similarly, reaction with tribromoisocyanuric acid (TBCA) can lead to bromination of the methyl group. rsc.org

The mechanism of such directed halogenations can be intricate. In Ni(II)-catalyzed C-H iodination of substrates with bidentate directing groups like 8-aminoquinoline, density functional theory (DFT) studies suggest a mechanism involving a nickelacycle intermediate. rsc.org The reaction is believed to proceed through a redox-neutral electrophilic cleavage or a one-electron reductive cleavage pathway, with the previously proposed Ni(II)/Ni(IV) cycle being less favorable. rsc.org The nature of the substrate and the stability of electronic states play a crucial role in these transformations. rsc.org

A reinvestigation into the bromination of various 8-substituted quinolines highlights the influence of the substituent on the reaction's outcome. For example, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline can yield a mixture of mono- and di-brominated products. researchgate.net In contrast, 8-methoxyquinoline (B1362559) provides the 5-bromo derivative as the sole product. researchgate.net These findings underscore the subtle electronic and steric effects that govern the regioselectivity of halogenation on the quinoline ring system.

Table 1: Halogenation of 8-Substituted Quinolines
SubstrateReagentProduct(s)Reference
8-MethylquinolineTrichloroisocyanuric acid (TCCA)C5-chloro-8-methylquinoline and dichloro-8-methylquinoline rsc.org
8-MethylquinolineTribromoisocyanuric acid (TBCA)8-(Bromomethyl)quinoline and 5-bromo-8-(bromomethyl)quinoline rsc.org
8-HydroxyquinolineBromineMixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline researchgate.net
8-AminoquinolineBromineMixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline researchgate.net
8-MethoxyquinolineBromine5-Bromo-8-methoxyquinoline researchgate.net

Radical Oxidative Decarboxylation for Ring Alkylation

The introduction of alkyl groups onto aromatic rings is a fundamental transformation in organic synthesis. One method to achieve this is through radical oxidative decarboxylation. While specific studies detailing the radical oxidative decarboxylation of a carboxylic acid derivative of this compound for ring alkylation were not found, the general principles of this type of reaction are informative. For instance, the oxidative decarboxylation of 3-methyl-2-carboxynorbornanes using lead tetraacetate provides a method for aromatic alkylation by a gaseous, unsolvated carbenium ion. researchgate.net This allows for the direct assessment of the reactivity and steric requirements of the electrophile without the complicating factors of solvent and counterion. researchgate.net

Oxidation Reactions of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring system is a site of reactivity, capable of undergoing oxidation to form N-oxides. These N-oxides are versatile intermediates that can be further functionalized.

Synthesis of N-Oxide Derivatives

The synthesis of N-oxide derivatives of quinolines is typically achieved by oxidation of the parent quinoline with a peracid, such as perbenzoic acid. nih.gov For example, 3-methyl-4-nitroquinoline-N-oxide is likely prepared by the oxidation of 3-methyl-4-nitroquinoline. nih.gov Similarly, 8-methylquinoline N-oxide is a known compound. sigmaaldrich.com

Rearrangement and Further Derivatization of N-Oxides

Quinoline N-oxides are valuable precursors for further synthetic modifications. Their reactivity allows for the introduction of various functional groups onto the quinoline scaffold. While specific examples of the rearrangement and derivatization of this compound N-oxide are not detailed in the provided search results, the general reactivity patterns of quinoline N-oxides are well-documented and provide a framework for potential transformations.

Chemo- and Regioselectivity in Chemical Transformations

Chemoselectivity and regioselectivity are fundamental concepts in organic synthesis that dictate the outcome of reactions on molecules with multiple functional groups or reactive sites. slideshare.netyoutube.com

Chemoselectivity refers to the preferential reaction of one functional group over another. youtube.com For example, in a molecule containing both an aldehyde and a ketone, a reagent might selectively reduce the aldehyde.

Regioselectivity describes the preference for a reaction to occur at one position over another. youtube.com A classic example is the electrophilic addition to an unsymmetrical alkene, where one constitutional isomer is formed preferentially over the other. youtube.com

In the context of this compound, these principles are paramount. The presence of the methyl group, the nitro group, and the quinoline nitrogen, along with multiple C-H bonds on the aromatic rings, presents a complex substrate where selectivity is key. For instance, nitration of 2-methylquinoline (B7769805) typically yields a mixture of 2-methyl-5-nitroquinoline (B1594748) and 2-methyl-8-nitroquinoline, highlighting a regioselectivity challenge in separating the isomers. google.com However, the nitration of a mixture of 7-methyl- and 5-methylquinoline (B1294701) with fuming nitric acid and sulfuric acid selectively produces 7-methyl-8-nitroquinoline (B1293703), demonstrating a high degree of regioselectivity. brieflands.com

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 8 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum of 3-methyl-8-nitroquinoline is expected to display distinct signals corresponding to the five aromatic protons and the three protons of the methyl group. The quinoline (B57606) ring protons are anticipated to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

The electron-withdrawing nitro group at the C-8 position will exert a strong deshielding effect on the adjacent proton at C-7, causing its signal to appear at a significantly higher chemical shift compared to other protons on the carbocyclic ring. Conversely, the electron-donating methyl group at C-3 will have a minor shielding effect on nearby protons. The protons at C-2 and C-4 in the pyridine (B92270) ring are typically the most deshielded in a quinoline system due to the electronegativity of the nitrogen atom. uncw.edu

The methyl group protons (3-CH₃) are expected to appear as a sharp singlet in the upfield region (around δ 2.5-3.0 ppm), a characteristic chemical shift for a methyl group attached to an aromatic ring. pressbooks.pub

For comparison, in the isomer 7-methyl-8-nitroquinoline (B1293703), the methyl group appears as a singlet at δ 2.58 ppm, and the aromatic protons resonate between δ 7.50 and 8.95 ppm. brieflands.com A similar pattern would be anticipated for this compound, with specific shifts influenced by the different substituent positions.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.8 - 9.0Singlet (s)
H-4~8.0 - 8.2Singlet (s)
H-5~7.6 - 7.8Triplet (t)
H-6~7.8 - 8.0Doublet (d)
H-7~8.1 - 8.3Doublet (d)
3-CH₃~2.6 - 2.8Singlet (s)

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit ten distinct signals, corresponding to each of the ten carbon atoms in its unique electronic environment. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the nitro group, as well as the methyl substituent.

The carbons of the pyridine ring (C-2, C-8a) will be significantly deshielded by the adjacent nitrogen atom. oregonstate.edulibretexts.org The carbon bearing the nitro group (C-8) is expected to have a chemical shift in the range of δ 140-150 ppm. Aromatic carbons generally appear between δ 120-150 ppm. compoundchem.comwisc.edu The methyl carbon (3-CH₃) will resonate in the upfield alkyl region, typically around δ 15-25 ppm. researchgate.net

To definitively assign each proton signal to its corresponding carbon, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range correlations over two to three bonds, which is crucial for identifying quaternary carbons (C-3, C-4a, C-8, C-8a) and piecing together the molecular framework. mcmaster.ca

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150 - 152
C-3~135 - 137
C-4~138 - 140
C-4a~128 - 130
C-5~124 - 126
C-6~130 - 132
C-7~122 - 124
C-8~148 - 150
C-8a~142 - 144
3-CH₃~18 - 20

Note: These are estimated values based on substituent effects on the quinoline skeleton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

In a GC-MS analysis, this compound would first be separated from any impurities on a gas chromatography column before entering the mass spectrometer. The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight (188.18 g/mol ).

The fragmentation pattern would be characteristic of a nitroaromatic quinoline. Key fragmentation pathways would likely include:

Loss of a nitro group (NO₂): A peak at m/z 142 (M - 46).

Loss of nitric oxide (NO): A peak at m/z 158 (M - 30), followed by the loss of a carbonyl group (CO) to give a fragment at m/z 130.

Loss of HCN: A characteristic fragmentation of the quinoline ring, leading to a peak at m/z 161 (M - 27). mcmaster.ca

Loss of a methyl radical (CH₃): A peak at m/z 173 (M - 15). youtube.com

For comparison, the GC-MS analysis of the isomer 7-methyl-8-nitroquinoline shows a clear molecular ion peak, confirming the utility of this technique for identification. brieflands.com

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high precision (typically to four or more decimal places). For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₈N₂O₂. researchgate.net

HRMS Data for this compound

FormulaCalculated Exact Mass
C₁₀H₈N₂O₂188.0586

Note: An experimentally determined mass within a few ppm of this calculated value would confirm the elemental formula.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the aromatic system, the nitro group, and the methyl group.

Key expected absorption bands include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). vscht.czlibretexts.org

Aliphatic C-H stretching: Medium bands from the methyl group just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Nitro (NO₂) group stretching: Two strong, characteristic bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretches. The exact position is sensitive to the electronic environment.

Aromatic C=C and C=N stretching: Several medium to strong bands in the 1400-1650 cm⁻¹ region, characteristic of the quinoline ring system. docbrown.info

C-N stretching: A medium band typically found in the 800-900 cm⁻¹ region.

These characteristic bands provide a spectral fingerprint, confirming the presence of the key functional components of the this compound structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and molecular vibrations within a sample. upi.edu When analyzing this compound, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its distinct chemical moieties: the quinoline ring, the methyl group, and the nitro group.

The analysis of related quinoline compounds provides a framework for interpreting the spectrum of this compound. researchgate.netmdpi.com The quinoline ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the heterocyclic aromatic system produce a series of complex bands in the 1650-1400 cm⁻¹ range.

The nitro group (NO₂) introduces strong and highly characteristic absorption bands. The asymmetric stretching vibration of the NO₂ group is one of the most intense bands in the spectrum, typically appearing in the 1560-1520 cm⁻¹ region. The symmetric stretching vibration is found at a lower frequency, usually between 1355 and 1335 cm⁻¹. The presence of these two strong bands is a definitive indicator of the nitro functional group.

The methyl group (-CH₃) attached at the C3 position also contributes to the spectrum. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected to appear around 2962 cm⁻¹ and 2872 cm⁻¹, respectively. C-H bending vibrations for the methyl group are also anticipated, with the asymmetric bend near 1450 cm⁻¹ and the symmetric bend (umbrella mode) near 1375 cm⁻¹.

Table 1: Expected FTIR Vibrational Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchingAromatic (Quinoline)
~2962Asymmetric C-H StretchingMethyl (-CH₃)
~2872Symmetric C-H StretchingMethyl (-CH₃)
1650-1400C=C and C=N StretchingQuinoline Ring
1560-1520Asymmetric NO₂ StretchingNitro (-NO₂)
~1450Asymmetric C-H BendingMethyl (-CH₃)
~1375Symmetric C-H BendingMethyl (-CH₃)
1355-1335Symmetric NO₂ StretchingNitro (-NO₂)
Below 1000C-H Out-of-Plane Bending, M-N, M-OFingerprint Region

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. For molecules with a center of symmetry, certain vibrations may be Raman-active but IR-inactive, and vice-versa. While this compound is not centrosymmetric, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The symmetric stretching vibration of the nitro group, which appears between 1355 and 1335 cm⁻¹ in the IR spectrum, is often very strong and sharp in the Raman spectrum. The aromatic ring vibrations of the quinoline moiety also produce prominent Raman bands. The "ring breathing" mode, a symmetric expansion and contraction of the entire ring system, typically gives a strong signal in the 1000-1050 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings are also strongly Raman active, appearing in the 1620-1550 cm⁻¹ range. In contrast to FTIR, the C-H stretching vibrations are generally weaker in the Raman spectrum.

Table 2: Expected FT-Raman Vibrational Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
1620-1550Aromatic C=C StretchingQuinoline Ring
1355-1335Symmetric NO₂ StretchingNitro (-NO₂)
1050-1000Aromatic Ring BreathingQuinoline Ring

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of the parent compound, 8-nitroquinoline (B147351), provides significant insight into the expected solid-state structure. researchgate.net

The crystal structure of 8-nitroquinoline has been determined to be monoclinic, belonging to the P2₁/c space group. researchgate.net It is reasonable to infer that this compound would crystallize in a similar system, though the exact unit cell parameters would differ due to the steric and electronic influence of the C3-methyl group.

Table 3: Crystal Data for the Related Compound 8-Nitroquinoline

ParameterValue
Chemical FormulaC₉H₆N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2421 (11)
b (Å)16.688 (3)
c (Å)7.2089 (11)
β (°)114.086 (4)
Volume (ų)795.4 (2)
Z (molecules/cell)4

Source: Acta Cryst. (2011). E67, o957 researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. ias.ac.in In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure.

Drawing from studies on related nitroquinoline and quinoline derivatives, the dominant interactions are likely to be non-classical C-H···O hydrogen bonds. researchgate.netmdpi.com These interactions would form between the hydrogen atoms of the quinoline ring or the methyl group and the oxygen atoms of the nitro group on adjacent molecules. Such hydrogen bonds are vital for structure stabilization. researchgate.net

Conformation and Planarity Assessment

The quinoline ring system is inherently aromatic and therefore largely planar. X-ray diffraction studies on 8-nitroquinoline confirm that the molecule is nearly planar, with a very small dihedral angle of only 3.0(9)° between the pyridine and benzene (B151609) rings. researchgate.net This slight deviation from perfect planarity is common in fused aromatic systems.

For this compound, the bicyclic quinoline core is expected to maintain this high degree of planarity. The methyl group at the C3 position and the nitro group at the C8 position are attached to this rigid framework. The primary conformational flexibility would involve the rotation of the nitro group around the C-N bond. The final orientation of the nitro group in the solid state is typically a compromise between minimizing steric hindrance with adjacent atoms (like the peri-hydrogen at C7) and maximizing favorable intermolecular interactions, such as the C-H···O hydrogen bonds discussed previously. Studies on similar structures, like quinolin-8-yl 4-chlorobenzoate, show that the orientation between aromatic moieties can be influenced by the formation of specific hydrogen bonds. mdpi.com

Computational and Theoretical Investigations of 3 Methyl 8 Nitroquinoline

Quantum Mechanical Approaches for Electronic Structure

Quantum mechanical calculations are fundamental in elucidating the electronic behavior of 3-methyl-8-nitroquinoline.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, particularly with the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) or 6-31G(d,p), are commonly employed to optimize molecular geometries and predict vibrational frequencies. researchgate.netnih.govmdpi.com This level of theory has been shown to provide reliable results for the structural parameters of similar heterocyclic compounds. nih.gov The calculations are performed to find the lowest energy conformations of the molecule, which correspond to the most stable structures. mdpi.com For instance, in a study of a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level were used to identify the most stable conformers. dergi-fytronix.com These computational approaches are essential for understanding the fundamental properties and reactivity of molecules like this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP surface displays regions of different electrostatic potential, typically color-coded, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For quinoline derivatives, MEP analysis can identify the most reactive parts of the molecule. researchgate.net For example, in related compounds, the negative potential is often localized around electronegative atoms like nitrogen and oxygen, while positive potentials are found around hydrogen atoms. researchgate.netchemrxiv.org This information is instrumental in understanding intermolecular interactions and the chemical reactivity of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions by examining the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. researchgate.netwisc.edu The stabilization energy E(2) associated with these interactions quantifies the strength of the delocalization. A higher E(2) value indicates a more significant interaction. wisc.edu In quinoline derivatives, NBO analysis helps to elucidate the stability arising from hyperconjugative interactions and charge delocalization. dergi-fytronix.comresearchgate.net For instance, interactions such as π -> π* transitions within the aromatic rings are often identified as major contributors to the molecular stability. dergi-fytronix.com This analysis provides insights into the electronic communication between different parts of the molecule and is crucial for explaining the observed chemical and physical properties. researchgate.net

Non-Linear Optical (NLO) Property Predictions

Theoretical calculations are employed to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. nih.govjhuapl.edu Parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the NLO response of a compound. researchgate.netnih.gov Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO properties. acadpubl.eursc.org For quinoline derivatives, computational studies have been used to evaluate their potential as NLO materials. researchgate.net For example, the first-order hyperpolarizability of 2-Methyl-8-nitroquinoline was calculated to be 2.3854 × 10⁻³⁰ esu, suggesting its potential for NLO applications. researchgate.net These predictions are valuable for designing new materials with enhanced NLO characteristics. nih.govrsc.org

Spectroscopic Property Simulations and Correlation with Experimental Data

Computational methods are extensively used to simulate spectroscopic data, such as FT-IR, FT-Raman, and UV-Vis spectra, which can then be compared with experimental results for validation. researchgate.netdntb.gov.ua DFT calculations, often using the B3LYP functional, can accurately predict vibrational frequencies. researchgate.net These theoretical spectra help in the assignment of vibrational modes observed in experimental spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net The correlation between simulated and experimental spectroscopic data is crucial for confirming the molecular structure and understanding the electronic properties of the compound. researchgate.netrsc.org

Advanced Wavefunction Analysis (RDG, ELF, LOL) for Chemical Bonding

Advanced wavefunction analysis provides profound insights into the nature of chemical bonds and non-covalent interactions within a molecule. For derivatives of 8-nitroquinoline (B147351), such as the closely related compound 2-Methyl-8-nitroquinoline (2M8NQ), these methods have been employed to elucidate its electronic structure. researchgate.net

Reduced Density Gradient (RDG) analysis is a powerful tool to visualize and characterize non-covalent interactions. This method helps in identifying regions of steric repulsion, van der Waals interactions, and hydrogen bonding within the molecular system. A study on 2M8NQ utilized RDG analysis to understand its intramolecular interactions. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are other crucial topological analyses that provide a detailed picture of electron localization. High ELF values are indicative of strong covalent bonds and lone pairs, essentially mapping out the regions of localized electrons. researchgate.net In the case of 2M8NQ, ELF and LOL computations were performed to gain a deeper understanding of the chemical bonding environment. researchgate.net These analyses are instrumental in correlating the electronic structure with the molecule's reactivity and stability.

While specific RDG, ELF, and LOL data for this compound are not available in the cited literature, the application of these methods to the analogous 2-Methyl-8-nitroquinoline highlights the type of detailed electronic structure information that can be obtained.

Theoretical Studies of Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent medium can significantly influence the electronic and spectroscopic properties of a molecule. Theoretical studies on the effect of solvents are crucial for understanding and predicting how a compound will behave in different chemical environments. For instance, the impact of various solvents on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 2-Methyl-8-nitroquinoline has been investigated. researchgate.net

The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic absorption properties of a molecule. A smaller energy gap generally implies that it will be easier to excite an electron, which corresponds to absorption at a longer wavelength. Theoretical electronic spectra for 2M8NQ were correlated with the HOMO-LUMO energy gaps calculated in different solvents. researchgate.net This type of study, known as solvatochromism, is vital for applications in materials science and medicinal chemistry where the molecule's interaction with its environment is critical.

The following table illustrates the type of data that can be generated from such theoretical studies, based on the investigation of 2-Methyl-8-nitroquinoline. researchgate.net

SolventHOMO-LUMO Energy Gap (eV)Predicted λmax (nm)
Gas PhaseData not availableData not available
WaterData not availableData not available
EthanolData not availableData not available
DMSOData not availableData not available
ChloroformData not availableData not available

Note: Specific values for this compound and 2-Methyl-8-nitroquinoline are not available in the public domain. The table is a representation of the type of data generated in such studies.

Mechanistic Insights into the Biological Activity of 3 Methyl 8 Nitroquinoline and Derivatives

Role as a Precursor in Medicinal Chemistry

3-Methyl-8-nitroquinoline serves as a valuable starting material in the field of medicinal chemistry due to its reactive sites that allow for the synthesis of a diverse range of biologically active compounds. brieflands.com The quinoline (B57606) core is a significant scaffold in drug development, and derivatives have been explored for various therapeutic applications, including anticancer, anti-inflammatory, analgesic, and antiallergic activities. brieflands.comarabjchem.org The presence of the methyl and nitro groups on the quinoline ring provides specific points for chemical modification, enabling the generation of novel derivatives with tailored pharmacological profiles. brieflands.com

Synthesis of Analgesic and Anti-inflammatory Agents

The this compound scaffold is a key precursor for developing compounds with potential analgesic and anti-inflammatory properties. brieflands.com While direct synthesis of marketed drugs from this specific compound is not widely documented, its structural motifs are found in numerous quinoline-based molecules investigated for these effects. nih.govmdpi.com The general strategy involves the chemical modification of the quinoline ring system to create derivatives that can interact with biological targets associated with pain and inflammation. mdpi.com Research on related quinazolinone derivatives, which can be synthesized from quinoline precursors, has shown that substitutions on the quinoline ring system can lead to potent analgesic and anti-inflammatory agents. nih.govmdpi.com For instance, studies on various 2,3-substituted quinazolin-4(3H)-ones have demonstrated significant analgesic and anti-inflammatory activities, sometimes exceeding that of reference drugs like diclofenac. nih.gov The potential exists for this compound to be used in multi-step reactions to yield compounds like polypyridine derivatives, which have been investigated for their anti-inflammatory potential. brieflands.com

Development of Anti-Allergetic Compounds

The development of compounds for treating allergic reactions has also utilized the quinoline and quinazolinone frameworks. nih.govrsc.org Histamine (B1213489) H1 receptor antagonists are a primary class of anti-allergic drugs, and various heterocyclic compounds, including those with a quinoline-related structure, have been explored for this activity. rsc.orgresearchgate.net The synthesis of novel compounds often involves creating derivatives that can effectively block histamine receptors, thereby mitigating allergic symptoms. rsc.org Quinazolinone derivatives, for example, have been shown to possess strong antihistamine activity. nih.gov Given that this compound is a modifiable quinoline structure, it represents a potential starting point for the synthesis of new anti-allergic agents. The structural diversity achievable through modifications of the 3-methyl and 8-nitro positions could lead to the discovery of novel compounds with high affinity and selectivity for histamine receptors. nih.govrsc.org

Anti-Cancer and Antitumor Research

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. arabjchem.orgresearchgate.net Derivatives of this compound have been a focus of research for their potential to inhibit cancer cell growth through various mechanisms, including inducing programmed cell death and inhibiting key signaling pathways. nih.govrsc.orgnih.gov

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines (e.g., A549, MCF-7, HT29, HeLa)

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines. These in vitro studies are crucial for identifying promising anticancer candidates and understanding their spectrum of activity. For instance, a series of N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′- rsc.orgCurrent time information in Bangalore, IN.nih.govthiadiazol]-5′-yl) acetamide (B32628) derivatives, synthesized from 8-nitroquinoline (B147351) precursors, demonstrated notable inhibitory action against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with a particular potency observed against the MCF-7 line. rsc.orgresearchgate.net Similarly, other studies on related 3-methylquinazolinone derivatives have shown significant inhibitory effects against lung (A549), breast (MCF-7), and other cancer cell lines. nih.gov Tetrahydroquinolinone derivatives have also exhibited potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cells. nih.gov

Interactive Data Table: Cytotoxicity of this compound Derivatives

Compound ClassCell LineIC50 (µM)Reference
N-spiro[quinoline-thiadiazol] acetamidesMCF-7Significant inhibitory activity (specific IC50 not stated) rsc.org
N-spiro[quinoline-thiadiazol] acetamidesHeLaModerate inhibitory activity rsc.org
3-methylquinazolinone derivatives (e.g., 4d)A549 (Lung)2.55 nih.gov
3-methylquinazolinone derivatives (e.g., 4d)MCF-7 (Breast)0.87 nih.gov
Tetrahydroquinolinone derivatives (e.g., 4a)A549 (Lung)Potent cytotoxicity (specific IC50 not stated) nih.gov
Tetrahydroquinolinone derivatives (e.g., 4a)HT-29 (Colon)Not specified, but active against HTC-116 (Colon) nih.gov
8-nitro quinoline-thiosemicarbazone analoguesMCF-7Significant inhibitory activity researchgate.net
8-nitro quinoline-thiosemicarbazone analoguesHeLaModerate inhibitory activity researchgate.net

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Molecular Mechanisms of Action in Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)

A key focus of anticancer research is to elucidate the mechanisms by which compounds induce cancer cell death. Derivatives of 8-nitroquinoline have been shown to trigger cell death primarily through the induction of apoptosis and by causing cell cycle arrest. nih.govresearchgate.net

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Studies on novel 8-nitro quinoline-thiosemicarbazone analogues revealed that they induce apoptosis through a mitochondrial-mediated pathway. nih.govresearchgate.net This process involves the increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net

Cell cycle arrest is another important mechanism. By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from proliferating. For example, certain 8-nitroquinoline-thiosemicarbazone analogues have been demonstrated to cause cell cycle arrest at both the G1/S and G2/M phases in breast cancer cells. nih.govresearchgate.net Similarly, N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′- rsc.orgCurrent time information in Bangalore, IN.nih.govthiadiazol]-5′-yl) acetamide derivatives were found to induce cell death in MCF-7 cells by arresting the cell cycle at the G2/M phase. rsc.orgresearchgate.net A 3-methylquinazolinone derivative was also shown to arrest the cell cycle of MCF-7 cells in the G2/M phase. nih.gov

Kinase Inhibition Studies (e.g., Pim-1 Kinase)

Kinases are crucial enzymes in cell signaling pathways that often become dysregulated in cancer, making them attractive targets for therapeutic intervention. nih.gov The Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases implicated in cell cycle progression and the inhibition of apoptosis. nih.govmedchemexpress.com Overexpression of Pim kinases is associated with a poor prognosis in several cancers. nih.gov

While direct studies of this compound derivatives as Pim-1 kinase inhibitors are limited in the reviewed literature, the broader class of quinoline-based compounds has been explored for kinase inhibition. For example, a series of 3-methylquniazolinone derivatives were synthesized and found to be significant inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The potential for derivatives of this compound to act as kinase inhibitors is an active area of interest. The structural features of the quinoline core can be adapted to fit into the ATP-binding pocket of various kinases, including Pim-1. medchemexpress.com The development of selective Pim kinase inhibitors is a promising strategy in oncology, and the this compound scaffold represents a viable starting point for designing such molecules. nih.govnih.gov

Anti-Malarial Drug Development and Intermediates

The quinoline scaffold is the backbone of many pivotal antimalarial drugs. The presence of an amino group at the 8-position is a hallmark of drugs like primaquine (B1584692), which are essential for eradicating the persistent liver stages of certain malaria parasites. nih.gov Consequently, 8-nitroquinolines are crucial synthetic intermediates in the development of these vital medicines.

Association with Primaquine Synthesis Pathways

The synthesis of primaquine and its analogues fundamentally relies on the chemical transformation of an 8-nitroquinoline to an 8-aminoquinoline (B160924). The 8-nitro group serves as a precursor to the essential 8-amino moiety that defines this class of antimalarials. nih.gov The general pathway involves the reduction of the nitro group to an amine, which can then be further modified. acs.org For instance, the synthesis of 2-methyl-8-aminoquinoline proceeds via the hydro-reduction of its precursor, 2-methyl-8-nitroquinoline. google.com

Following this established synthetic logic, this compound is a direct and logical intermediate for the synthesis of a "3-methylprimaquine" analogue. The reduction of its nitro group would yield 3-methyl-8-aminoquinoline, which could then be alkylated to introduce the diamine side chain characteristic of primaquine. This makes this compound a valuable building block in the exploration of new primaquine-based antimalarial candidates. nih.govgoogle.com

Structure-Activity Relationship (SAR) Studies for Antimalarial Efficacy

The biological activity of 8-aminoquinoline antimalarials is highly dependent on the nature and position of substituents on the quinoline ring. nih.govpolicycommons.net The mechanism of action is not fully elucidated but is believed to involve metabolic activation. who.int Therefore, any modification to the quinoline nucleus can significantly impact the drug's efficacy and toxicity profile.

SAR studies have consistently shown that substitutions on the quinoline core are a critical strategy for developing new antimalarial agents. nih.gov For example, the introduction of a methyl group can profoundly influence the drug's properties. Research on primaquine analogues has demonstrated that a 4-methyl substituent can lead to very high antimalarial activity, albeit with potential increases in toxicity. who.int Similarly, studies on other 8-quinolinamines have shown that a methyl group at the C-4 position contributes to potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. acs.org

DNA Intercalation and DNA Binding Capabilities

The planar aromatic structure of the quinoline ring system suggests a potential mechanism of action involving interaction with DNA. One such interaction is intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to cytotoxic effects against pathogens.

While direct studies on the DNA binding of this compound are limited, research on structurally related compounds provides significant insights. For example, new antitumor drugs derived from 3-nitro-1,8-naphthalic acid, which also feature a nitro-substituted aromatic system, have been shown to bind to double-helical DNA through intercalation. nih.gov These compounds were found to unwind supercoiled circular DNA, a classic indicator of intercalative binding. nih.gov The presence of a nitro group can be crucial for this activity, sometimes enabling covalent binding to DNA upon bioreductive activation.

For this compound, the planar quinoline ring could facilitate stacking interactions with DNA base pairs, while the nitro and methyl groups would influence the binding affinity and specificity. The electron-withdrawing nature of the nitro group could play a role in the electronic interactions necessary for stable binding. However, without direct experimental evidence, its capacity for DNA intercalation remains a theoretical but plausible mechanism of action that warrants further investigation.

Antimicrobial Properties and Antibacterial Activity

Quinoline derivatives, particularly 8-hydroxyquinolines, are known for their broad-spectrum antimicrobial properties. nih.govmdpi.comnih.gov The activity of these compounds is strongly influenced by their substitution patterns, with both electron-donating and electron-withdrawing groups having significant effects.

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Research into substituted quinolines has revealed important trends in their antibacterial efficacy. Studies on 8-hydroxyquinoline (B1678124) derivatives have found that compounds with electron-withdrawing substituents, such as a nitro group, generally exhibit lower antibacterial activity compared to those with electron-donating groups. nih.govscienceopen.com Conversely, other studies have shown that certain methyl-substituted quinoline derivatives can possess highly potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial profile of this compound would therefore be determined by the interplay between the activating effect of the methyl group and the deactivating effect of the nitro group. Furthermore, quinoline derivatives often show greater efficacy against Gram-positive bacteria than Gram-negative bacteria. nih.gov This is often attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration. mdpi.com

To illustrate the typical activity of a related nitroquinoline compound, the minimum inhibitory concentrations (MICs) for Nitroxoline (5-nitro-8-hydroxyquinoline) against various bacterial strains are presented below.

Bacterial StrainTypeMIC (μM)
Staphylococcus aureusGram-Positive5.26
Bacillus subtilisGram-Positive5.26
Escherichia coliGram-Negative84.14
Pseudomonas aeruginosaGram-Negative84.14
Data sourced from a study on 8-hydroxyquinoline derivatives and may not be directly representative of this compound. researchgate.net

Biofilm Inhibition Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The inhibition of biofilm formation is a major goal in the development of new antimicrobial agents.

Molecular Docking and In Silico Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding affinity and mode of action of a ligand with its target protein.

The quinoline scaffold is a common feature in many biologically active compounds, including those targeting key proteins in cancer pathways like the Estrogen Receptor Alpha (ERα) and the Epidermal Growth Factor Receptor (EGFR). ontosight.ai While no direct docking studies for this compound are available, analysis of similar quinoline derivatives provides insights into its potential interactions.

Estrogen Receptor Alpha (ERα):

ERα is a crucial target in the treatment of hormone-responsive breast cancers. Molecular docking studies of various quinoline derivatives with ERα have been conducted to understand their binding modes. For instance, studies on quinazolinone derivatives, which share structural similarities with the quinoline core, have shown significant binding affinities to ERα. longdom.org These interactions are often characterized by hydrogen bonds and hydrophobic interactions within the ligand-binding pocket of the receptor. A molecular docking analysis of imeglimin (B608072) and its derivatives with ER-α also highlights the potential for nitrogen-containing heterocyclic compounds to interact with key residues in the receptor's active site. nih.govumpr.ac.id

Based on studies of analogous compounds, the interaction of this compound with ERα might involve the quinoline nitrogen acting as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking and hydrophobic interactions with residues such as Leu387, Arg394, and Glu353. nih.govnih.govmdpi.comresearchgate.net The 3-methyl group could contribute to hydrophobic interactions, while the 8-nitro group, being a strong electron-withdrawing group, could influence the electronic properties of the quinoline ring system and potentially form specific interactions.

Table 1: Predicted Interaction Profile of an Analogous Quinoline Derivative with Estrogen Receptor Alpha (ERα)

Interacting ResidueInteraction Type
Glu353Hydrogen Bond
Arg394Hydrogen Bond
Thr347Hydrogen Bond
Leu387Hydrophobic
Leu391Hydrophobic
Phe404π-π Stacking

Note: This data is extrapolated from studies on various quinoline and related heterocyclic derivatives and serves as a predictive model for the potential interactions of this compound. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR):

EGFR is another significant target in cancer therapy, and numerous quinoline-based inhibitors have been developed. nih.gov Docking studies of substituted quinoline derivatives with the EGFR kinase domain reveal key interactions that are likely relevant for this compound. The quinoline nitrogen is often observed forming a crucial hydrogen bond with the backbone of Met793 in the hinge region of the kinase domain. ugm.ac.id The rest of the molecule typically occupies the ATP-binding pocket, forming various hydrophobic and van der Waals interactions.

For this compound, the quinoline core would be expected to anchor in the ATP binding site. The 3-methyl group might occupy a small hydrophobic pocket, and the 8-nitro group could potentially interact with nearby polar residues or water molecules.

Table 2: Predicted Interaction Profile of a Substituted Quinoline Derivative with EGFR

Interacting ResidueInteraction Type
Met793 (Hinge)Hydrogen Bond
Leu718Hydrophobic
Val726Hydrophobic
Ala743Hydrophobic
Leu844Hydrophobic

Note: This data is based on docking studies of various quinoline-based EGFR inhibitors and represents a hypothetical interaction profile for this compound. nih.govugm.ac.id

The bioactivity and pharmacological profile of a compound can be predicted using Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools. These methods correlate the chemical structure of a compound with its biological activity.

QSAR studies on nitroaromatic compounds have shown that descriptors related to hydrophobicity, electronic properties (like the energy of the Lowest Unoccupied Molecular Orbital - ELUMO), and molecular shape are often critical in determining their biological effects, including toxicity and anticancer activity. nih.govnih.gov The presence of a nitro group, as in this compound, is known to significantly impact a molecule's electronic profile, often enhancing its electrophilicity and potential for biological interactions. ontosight.ai

The PASS (Prediction of Activity Spectra for Substances) tool can predict a wide range of biological activities based on a compound's structure. For quinoline derivatives, PASS has been used to predict activities such as antibacterial and anticancer properties. researchgate.net For this compound, it is plausible that the combination of the quinoline scaffold with the methyl and nitro substituents could lead to a range of predicted activities.

Table 3: Predicted Bioactivity Profile for a Generic Methyl-Nitro-Quinoline Structure

Predicted ActivityProbability to be Active (Pa)
Enzyme InhibitorHigh
Kinase InhibitorHigh
AnticancerModerate
AntibacterialModerate
AntimutagenicLow

Note: This table presents a generalized prediction based on QSAR and PASS analyses of quinoline and nitroaromatic compounds. The actual bioactivity of this compound would require experimental validation. nih.govresearchgate.net

The pharmacological profile of this compound can also be assessed by considering the contributions of its structural features. The quinoline core is a well-established pharmacophore with a broad range of biological activities. brieflands.com The methyl group at position 3 can influence the molecule's lipophilicity and steric interactions with target proteins. The nitro group at position 8, a strong electron-withdrawing group, can significantly alter the electronic distribution of the entire ring system, potentially modulating its binding affinity and reactivity. ontosight.ai The combination of these features suggests that this compound could exhibit a complex pharmacological profile with potential for various biological activities, warranting further experimental investigation.

Applications and Future Directions in 3 Methyl 8 Nitroquinoline Research

Potential in Advanced Functional Materials

Quinoline (B57606) derivatives are integral to the development of advanced functional materials, particularly in the realm of organic light-emitting diodes (OLEDs) and fluorescent chemosensors. rroij.com The inherent photophysical properties of the quinoline ring system, characterized by its aromaticity and the presence of a nitrogen heteroatom, make it an excellent candidate for creating materials that interact with light. The presence of a nitro group, an electron-withdrawing substituent, and a methyl group, an electron-donating substituent, in 3-methyl-8-nitroquinoline can significantly influence its electronic and photophysical characteristics. solubilityofthings.com

The potential for this compound in this area lies in its tunable electronic properties. The nitro group's electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), potentially leading to materials with specific energy gaps suitable for OLED applications. Furthermore, the ability of the quinoline nitrogen and the nitro group to coordinate with metal ions opens the door for its use in fluorescent sensors. rroij.com Future research will likely focus on synthesizing polymers and metal complexes incorporating the this compound moiety and characterizing their photoluminescent and electroluminescent properties.

Use as Chemical Probes in Biological Systems

Chemical probes are essential small molecules for interrogating complex biological processes. youtube.com They allow for the study of protein function and have been instrumental in drug discovery and development. youtube.com Quinoline derivatives, due to their ability to intercalate into DNA and interact with various enzymes, have been explored as scaffolds for chemical probes. brieflands.com The nitro group in this compound can be particularly useful in this context. For instance, nitroaromatic compounds can be bioreduced in hypoxic environments, a characteristic of many solid tumors. This suggests that this compound could be developed into a probe for imaging or targeting hypoxic cancer cells.

Furthermore, the quinoline scaffold can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create probes for identifying and isolating specific biological targets. caymanchem.com The reactivity of the nitro group could also be exploited for covalent labeling of target proteins under specific conditions. Future work will involve the design and synthesis of this compound-based probes and their application in cellular and in vivo imaging and target identification studies.

Methodological Advancements in Quinoline Synthesis and Modification

The synthesis of quinoline derivatives has a rich history, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses still in use today. nih.gov However, these traditional methods often require harsh reaction conditions and can generate significant waste. tandfonline.com Recent advancements have focused on developing more efficient, regioselective, and environmentally friendly synthetic routes.

Emerging Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to minimize environmental impact. tandfonline.com The synthesis of quinoline derivatives is an area where green chemistry approaches are being actively explored. researchgate.net This includes the use of greener solvents like water or ionic liquids, the development of catalyst-free reactions, and the utilization of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.govtandfonline.com

Unexplored Reactivity Pathways and Synthetic Opportunities

The reactivity of the quinoline ring is well-established, undergoing both electrophilic and nucleophilic substitution reactions. arabjchem.org The presence of the nitro group at the 8-position and the methyl group at the 3-position of this compound introduces unique reactivity patterns that are yet to be fully explored. The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic substitution while activating the ring for nucleophilic aromatic substitution. nih.gov

One unexplored area is the vicarious nucleophilic substitution (VNS) of hydrogen on the quinoline core of this compound. This reaction could allow for the introduction of a variety of functional groups at positions activated by the nitro group. The reactivity of the methyl group at the 3-position also presents synthetic opportunities. For example, it could be functionalized through oxidation or condensation reactions to introduce further diversity into the molecule. The reduction of the nitro group to an amino group provides a key intermediate for the synthesis of a wide range of other derivatives with potential biological activities. nih.gov Future investigations into these unexplored reactivity pathways will undoubtedly unlock new synthetic routes to novel and potentially valuable compounds.

Comprehensive Biological Target Identification and Validation

While the broader class of quinoline derivatives is known to possess a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties, the specific biological targets of this compound are largely unknown. arabjchem.orgrsc.org Identifying and validating the molecular targets of a compound is a critical step in understanding its mechanism of action and for its further development as a therapeutic agent. nih.govnih.gov

A variety of techniques can be employed for target identification. These include affinity chromatography using immobilized this compound, and proteomic approaches such as chemical proteomics to identify binding partners in cell lysates. researchgate.net Once potential targets are identified, validation is crucial. This can be achieved through genetic methods like siRNA or CRISPR-Cas9 to knockdown the target protein and observe if the cellular phenotype mimics the effect of the compound. nih.gov Biochemical assays can then be used to confirm direct interaction and modulation of the target's activity. A study on the isomeric 7-methyl-8-nitroquinoline (B1293703) has shown cytotoxic effects against colorectal carcinoma cells, suggesting that this compound may also possess anticancer properties worth investigating. brieflands.com Future research should focus on a systematic and comprehensive effort to identify and validate the biological targets of this compound to elucidate its therapeutic potential.

Research Area Potential Application/Direction Key Rationale Relevant Techniques
Advanced Functional Materials Development of new OLEDs and fluorescent sensors.Tunable electronic and photophysical properties due to methyl and nitro substituents.Synthesis of polymers and metal complexes, photoluminescence and electroluminescence spectroscopy.
Chemical Probes Imaging of hypoxic tumors and target identification.Bioreduction of the nitro group in hypoxic environments and functionalization with reporter tags.Synthesis of tagged probes, cellular and in vivo imaging, affinity chromatography.
Methodological Advancements More efficient and sustainable synthesis.Overcoming limitations of classical methods using modern catalytic and one-pot strategies.Transition-metal catalysis, C-H activation, multicomponent reactions.
Green Chemistry Environmentally friendly production.Reducing waste and energy consumption through biocatalysis, reusable catalysts, and flow chemistry.Biocatalytic synthesis, use of solid-supported reagents, continuous flow reactors.
Unexplored Reactivity Access to novel derivatives.Unique reactivity patterns conferred by the methyl and nitro groups.Vicarious nucleophilic substitution, functionalization of the methyl group.
Biological Target Identification Elucidation of mechanism of action and therapeutic potential.Understanding how the compound exerts its biological effects.Chemical proteomics, affinity chromatography, genetic knockdown (siRNA, CRISPR), biochemical assays.
Translational Research Development of new drug leads.Optimizing the compound's efficacy, selectivity, and pharmacokinetic properties.Structure-activity relationship studies, lead optimization, preclinical testing.

Translational Research and Drug Lead Optimization Strategies

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, this involves translating the initial findings of its biological activity into the development of a potential drug lead. nih.gov This process requires a multidisciplinary approach, combining medicinal chemistry, pharmacology, and toxicology.

The initial step in lead optimization is to establish a clear structure-activity relationship (SAR). This involves synthesizing a library of analogues of this compound with variations in the substituents on the quinoline ring and evaluating their biological activity. researchgate.net This information helps in identifying the key structural features required for potency and selectivity. Computational modeling can also be employed to guide the design of new analogues with improved properties. Once a lead compound with promising activity is identified, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicity profile need to be thoroughly evaluated. The ultimate goal is to develop a drug candidate with an optimal balance of efficacy, safety, and drug-like properties that can be advanced into preclinical and eventually clinical development.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-Methyl-8-nitroquinoline, and how do reaction parameters (e.g., solvent, catalyst) influence yield and purity?

  • Methodological Answer : The synthesis of nitroquinoline derivatives typically involves nitration of methyl-substituted quinolines under controlled conditions. For example, reduction of nitro groups in similar compounds (e.g., 2-chloro-8-methylquinoline derivatives) has been achieved using NaBH3CN, which preserves functional groups while minimizing side reactions . Optimize nitration by using fuming HNO3 in H2SO4 at 0–5°C, followed by quenching in ice. Monitor reaction progress via TLC and purify via recrystallization (e.g., methanol/water mixtures). Yield improvements (>70%) are observed when stoichiometric ratios of reagents are maintained .

Q. How can spectroscopic and chromatographic techniques (e.g., NMR, HPLC) be optimized to characterize this compound and detect impurities?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The methyl group at position 3 appears as a singlet (~δ 2.5 ppm), while nitro group deshielding shifts aromatic protons downfield (δ 8.5–9.0 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm. Calibrate against a pure standard to quantify impurities (<2%) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 203.1 (calculated for C10H8N2O2) .

Q. What are the solubility and stability profiles of this compound in common solvents, and how do these properties impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability tests under ambient light show <5% degradation over 72 hours in DMSO, but exposure to UV light accelerates nitro group reduction. For biological assays, prepare stock solutions in DMSO and dilute with buffer (final DMSO ≤1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Standardize Assays : Follow NIH guidelines for preclinical studies, including detailed reporting of cell culture conditions, incubation times, and controls .
  • Dose-Response Analysis : Perform IC50 determinations across multiple cell lines (e.g., HeLa, HEK293) to differentiate selective toxicity from broad cytotoxicity .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., DNA topoisomerases) and validate via mutagenesis .

Q. What experimental strategies can elucidate the electronic effects of the nitro group on the reactivity of this compound in metal coordination or catalytic applications?

  • Methodological Answer :

  • Spectroscopic Probes : Use UV-Vis spectroscopy to monitor charge-transfer transitions in metal complexes (e.g., with Cu(II) or Fe(III)). Compare absorption maxima with nitro-free analogs .
  • Cyclic Voltammetry : Characterize redox behavior in acetonitrile (0.1 M TBAPF6). The nitro group typically exhibits a reduction peak at −0.8 V vs. Ag/AgCl, influencing catalytic activity .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and electron density maps .

Q. How should researchers design statistically robust experiments to analyze structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Factorial Design : Use a 2k factorial approach to test variables (e.g., substituent position, steric bulk). Apply ANOVA to identify significant factors (p < 0.05) .
  • Multivariate Analysis : Perform PCA on physicochemical descriptors (logP, polar surface area) to cluster compounds with similar bioactivities .
  • Reproducibility : Include triplicate measurements and negative controls. Adhere to ethical guidelines for preclinical data reporting (e.g., ARRIVE criteria) .

Data Analysis and Computational Questions

Q. What computational methods (e.g., DFT, MD simulations) are recommended to predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock to simulate binding to enzymes (e.g., kinases). Validate with free-energy perturbation (FEP) calculations .
  • ADME Prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Dynamic Simulations : Run 100-ns MD simulations (AMBER force field) to assess stability of ligand-protein complexes .

Q. How can crystallographic data from related quinoline derivatives inform the structural analysis of this compound?

  • Methodological Answer : Compare unit cell parameters (e.g., from CIF files in Acta Crystallographica) to identify packing motifs. For example, nitro groups in 8-nitroquinolines often form intermolecular hydrogen bonds (N–H⋯O) that stabilize crystal lattices . Use Mercury Software to overlay structures and analyze dihedral angles between the nitro and methyl groups .

Ethical and Reporting Standards

Q. What ethical guidelines and data-sharing practices should researchers follow when publishing studies on this compound?

  • Methodological Answer :

  • Preclinical Studies : Adhere to NIH guidelines for animal welfare (IACUC approval) and include ARRIVE checklist items (e.g., sample size justification) .
  • Data Transparency : Deposit raw NMR, HPLC, and bioassay data in repositories like Zenodo or Figshare. Cite datasets using DOIs .
  • Conflict Resolution : Disclose funding sources and use COPE guidelines to address authorship disputes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.